molecular formula C24H36N4O6S2 B612169 Romidepsine CAS No. 128517-07-7

Romidepsine

Numéro de catalogue: B612169
Numéro CAS: 128517-07-7
Poids moléculaire: 540.7 g/mol
Clé InChI: OHRURASPPZQGQM-HMLXJHLFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Romidepsin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Target of Action

Romidepsin, also known as Istodax, is a selective inhibitor of histone deacetylase (HDAC) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This process is crucial in the regulation of gene expression .

Mode of Action

Romidepsin is a prodrug that becomes active once taken up into the cell . The active metabolite has a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 HDAC enzymes, resulting in inhibition of its enzymatic activity . This interaction disrupts the function of HDAC, leading to an imbalance relative to histone acetyltransferase, which can lead to a decrease in regulatory genes, ensuing tumorigenesis .

Biochemical Pathways

The inhibition of HDACs by Romidepsin results in hyperacetylation of histones , which modulates gene expression by creating an open chromatin state that leads to the expression of previously silenced genes . Secondary pathways mediate the therapeutic action of Romidepsin by disrupting the endoplasmic reticulum and proteasome and/or aggresome, arresting the cell cycle, inducing intrinsic and extrinsic apoptosis, inhibiting angiogenesis, and modifying the tumor microenvironment .

Pharmacokinetics

Romidepsin is administered intravenously . It is mostly metabolized in the liver, primarily through CYP3A4-mediated pathways . The elimination half-life of Romidepsin is approximately 3 hours . Its protein binding is 92-94%, indicating a high level of interaction with proteins in the blood, which can affect its distribution within the body .

Result of Action

The result of Romidepsin’s action is the induction of apoptosis (programmed cell death) in cancer cells . By inhibiting HDACs, Romidepsin causes the accumulation of acetylated histones, restoring normal gene expression in cancer cells, and promoting alternative pathways, including the immune response, p53/p21 signaling cascades, cleaved caspases, poly (ADP-ribose) polymerase (PARP), and other events .

Action Environment

The action of Romidepsin can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors may increase concentrations of Romidepsin and should be avoided . Additionally, the drug’s efficacy can be influenced by the patient’s overall health status, the presence of other medications, and individual genetic factors that can affect drug metabolism .

Safety and Hazards

Romidepsin may cause an allergic skin reaction, damage to organs through prolonged or repeated exposure, and is suspected of damaging fertility and the unborn child . It may also form combustible dust concentrations in air .

Orientations Futures

Romidepsin is currently approved for use in the management of relapsed or refractory CTCL and PTCL . Emerging novel agents and combinations are in active clinical development which target the epigenome, proliferative signaling pathways, and the tumor microenvironment .

Analyse Biochimique

Biochemical Properties

Romidepsin is a prodrug that becomes active once it is taken up into the cell. The active metabolite of Romidepsin contains a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 histone deacetylase enzymes, resulting in the inhibition of their enzymatic activity . This inhibition leads to the accumulation of acetylated histones, which modulates gene expression by creating an open chromatin state that allows for the expression of previously silenced genes . Romidepsin interacts with various enzymes, proteins, and other biomolecules, including histone deacetylases, to exert its biochemical effects .

Cellular Effects

Romidepsin has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, inhibiting cell proliferation, and modulating cell signaling pathways . Romidepsin affects gene expression by promoting the acetylation of histones, which leads to the activation of tumor suppressor genes and the repression of oncogenes . Additionally, Romidepsin impacts cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of Romidepsin involves its role as a histone deacetylase inhibitor. Upon entering the cell, Romidepsin is reduced to its active form, which contains a free thiol group . This active form binds to the zinc ions in the active site of histone deacetylase enzymes, inhibiting their activity . The inhibition of histone deacetylases leads to the accumulation of acetylated histones, resulting in changes in gene expression . Romidepsin also induces apoptosis by activating pro-apoptotic genes and repressing anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Romidepsin change over time. Romidepsin has been shown to have a half-life of approximately 3 hours in plasma, but its presence in tissues can last much longer . Studies have demonstrated that Romidepsin can induce long-term changes in cellular function, including sustained alterations in gene expression and prolonged inhibition of histone deacetylase activity . The stability and degradation of Romidepsin in laboratory settings are influenced by factors such as temperature, pH, and the presence of reducing agents .

Dosage Effects in Animal Models

The effects of Romidepsin vary with different dosages in animal models. In studies involving rhesus macaques, Romidepsin administration was accompanied by transient liver and systemic toxicity . Higher doses of Romidepsin were associated with increased toxicity, including lymphopenia and liver damage . Romidepsin also demonstrated efficacy in reactivating latent HIV/SIV reservoirs in virus-suppressed individuals, highlighting its potential therapeutic benefits .

Metabolic Pathways

Romidepsin undergoes extensive hepatic metabolism, primarily mediated by the enzyme CYP3A4, with minor contributions from CYP3A5, CYP1A1, CYP2B6, and CYP2C19 . The metabolism of Romidepsin involves the reduction of its disulfide bond to generate the active thiol form, which then interacts with histone deacetylase enzymes . The metabolic pathways of Romidepsin also include conjugation reactions that facilitate its excretion from the body .

Transport and Distribution

Romidepsin is transported and distributed within cells and tissues through various mechanisms. It is administered intravenously and binds to plasma proteins, with a protein binding rate of 92-94% . Romidepsin is distributed to various tissues, including the liver, lymph nodes, and gastrointestinal tract . The transport of Romidepsin within cells involves its uptake into the cytoplasm, where it is reduced to its active form and interacts with histone deacetylase enzymes .

Subcellular Localization

The subcellular localization of Romidepsin is primarily within the nucleus, where it exerts its effects on histone deacetylase enzymes . Romidepsin’s targeting to the nucleus is facilitated by its ability to cross the nuclear membrane and interact with nuclear histone deacetylase enzymes . The activity of Romidepsin within the nucleus leads to changes in chromatin structure and gene expression, contributing to its anticancer effects .

Analyse Des Réactions Chimiques

Types de Réactions : La romidepsine subit plusieurs types de réactions chimiques, notamment des réactions de réduction et de substitution. La liaison disulfure de la this compound est réduite à l'intérieur de la cellule pour libérer un thiol se liant au zinc .

Réactifs et Conditions Courants : La réduction de la liaison disulfure est facilitée par des agents réducteurs intracellulaires tels que le glutathion . Le groupe thiol interagit ensuite avec les ions zinc dans le site actif des enzymes désacétylase des histones .

Principaux Produits Formés : Le principal produit formé par la réduction de la this compound est le métabolite actif contenant du thiol, qui inhibe l'activité de la désacétylase des histones .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

5. Mécanisme d'Action

La this compound agit comme un promédicament, qui devient actif une fois absorbé dans la cellule. La liaison disulfure de la this compound est réduite pour libérer un groupe thiol libre, qui interagit avec les ions zinc dans le site actif des enzymes désacétylase des histones de classe 1 et 2 . Cette interaction inhibe l'activité enzymatique des désacétylases des histones, conduisant à l'accumulation d'histones acétylées et à la réexpression des gènes silencieux . L'inhibition des désacétylases des histones entraîne un arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Romidepsin involves a convergent approach using two key intermediates, which are coupled to form the final product. The first intermediate is synthesized from a commercially available starting material, while the second intermediate is prepared through a series of steps starting from a different commercially available starting material.", "Starting Materials": [ "4-methyl-2-pentanone", "4-phenylbutyric acid", "2-methyl-2-butanol", "2-bromo-1-phenylethanone", "4-methylbenzaldehyde", "4-methyl-2-nitrobenzoic acid", "triethylamine", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "acetonitrile", "ethanol", "dichloromethane", "tetrahydrofuran", "N,N-dimethylformamide", "palladium(II) acetate", "copper(II) oxide", "tri-n-butylphosphine", "diisopropylethylamine", "trimethylsilyl chloride", "sodium azide", "sodium iodide", "hydrochloric acid", "sodium carbonate", "sodium sulfate" ], "Reaction": [ "Synthesis of intermediate 1: 4-methyl-2-pentanone is reacted with 4-phenylbutyric acid in the presence of 2-methyl-2-butanol and catalytic amounts of hydrochloric acid to form the corresponding ester. The ester is then hydrolyzed with sodium hydroxide to give the carboxylic acid. The acid is converted to the acid chloride using thionyl chloride, and the resulting acid chloride is then reacted with 2-bromo-1-phenylethanone to give intermediate 1.", "Synthesis of intermediate 2: 4-methylbenzaldehyde is reacted with 4-methyl-2-nitrobenzoic acid in the presence of triethylamine and palladium(II) acetate to form the corresponding ketone. The ketone is then reacted with copper(II) oxide and tri-n-butylphosphine to give the corresponding vinyl iodide. The vinyl iodide is then reacted with trimethylsilyl chloride and sodium azide to give the corresponding azide. The azide is then reduced with sodium iodide in the presence of acetic acid to give intermediate 2.", "Coupling of intermediates: Intermediate 1 and intermediate 2 are coupled in the presence of diisopropylethylamine and palladium(II) acetate to give Romidepsin. The final product is purified using column chromatography and recrystallization." ] }

Romidepsin is a prodrug, where it becomes active once taken up into the cell. The active metabolite has a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 HDAC enzymes, resulting in inhibition of its enzymatic activity. Certain tumors have over expressed HDACs and downregulated/mutated histone acetyltransferases. This imbalance of HDAC relative to histone acetyltransferase can lead to a decrease in regulatory genes, ensuing tumorigenesis. Inhibition of HDAC may restore normal gene expression in cancer cells and result in cell cycle arrest and apoptosis.

Numéro CAS

128517-07-7

Formule moléculaire

C24H36N4O6S2

Poids moléculaire

540.7 g/mol

Nom IUPAC

(1S,4S,7Z,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7?,16-6-/t15-,17-,19-,20+/m1/s1

Clé InChI

OHRURASPPZQGQM-HMLXJHLFSA-N

SMILES isomérique

C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

SMILES canonique

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Apparence

white to off-white solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

FK228;  FK-228;  FK 228;  FR901228;  FR-901228;  FR 901228;  NSC 630176. depsipeptide;  US brand name: Istodax.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.